molecular formula C8H12O3 B14020158 3-Formylcyclohexanecarboxylic acid CAS No. 1206676-77-8

3-Formylcyclohexanecarboxylic acid

Cat. No.: B14020158
CAS No.: 1206676-77-8
M. Wt: 156.18 g/mol
InChI Key: ZAGQGGOLHBFDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclohexane, featuring both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formylcyclohexanecarboxylic acid typically involves the formylation of cyclohexanecarboxylic acid. One common method is the Vilsmeier-Haack reaction, where cyclohexanecarboxylic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Cyclohexanecarboxylic acid or cyclohexanone derivatives.

    Reduction: 3-Hydroxymethylcyclohexanecarboxylic acid.

    Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

3-Formylcyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-formylcyclohexanecarboxylic acid depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various molecular targets and pathways. For instance, its formyl group can participate in nucleophilic addition reactions, forming covalent bonds with active sites of enzymes.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Hydroxycyclohexanecarboxylic acid: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.

    Cyclohexane-1,3-dicarboxylic acid: Features two carboxylic acid groups, offering different chemical properties and uses.

Uniqueness: 3-Formylcyclohexanecarboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1206676-77-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-formylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-5-6-2-1-3-7(4-6)8(10)11/h5-7H,1-4H2,(H,10,11)

InChI Key

ZAGQGGOLHBFDDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.